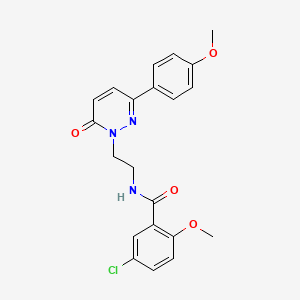
5-chloro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H20ClN3O4 and its molecular weight is 413.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including antibacterial, anti-cancer, and enzyme inhibition activities, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C18H21ClN4O2
- Molecular Weight : 356.84 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antibacterial Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit antibacterial properties. For instance, compounds bearing the pyridazine nucleus have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Strong | |
| Compound B | Bacillus subtilis | Moderate |
Anti-Cancer Activity
The anti-proliferative effects of 5-chloro derivatives have been evaluated in vitro against several cancer cell lines. For example, compounds with similar structural motifs were found to inhibit cell proliferation significantly in breast and colon cancer models. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both important targets in treating neurodegenerative diseases and urinary tract infections, respectively.
- Acetylcholinesterase Inhibition : The compound exhibited promising AChE inhibitory activity with an IC50 value comparable to standard drugs.
- Urease Inhibition : It demonstrated significant urease inhibition, which could be beneficial in managing certain infections.
Case Studies
- Study on Antibacterial Efficacy : A study involving a series of synthesized pyridazine derivatives demonstrated that compounds similar to this compound had effective antibacterial properties against multi-drug resistant strains .
- Evaluation of Anti-Cancer Properties : Another research focused on the anti-cancer potential of benzamide derivatives showed that the compound significantly inhibited the growth of various cancer cell lines through apoptosis induction mechanisms .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-28-16-6-3-14(4-7-16)18-8-10-20(26)25(24-18)12-11-23-21(27)17-13-15(22)5-9-19(17)29-2/h3-10,13H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKLISGRMMOJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














